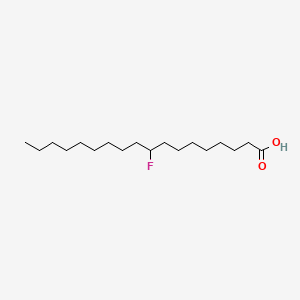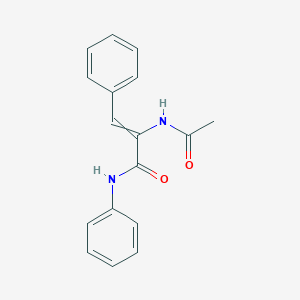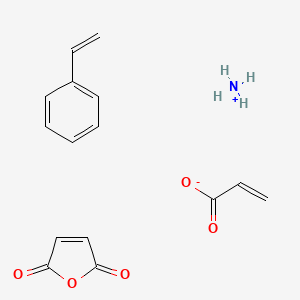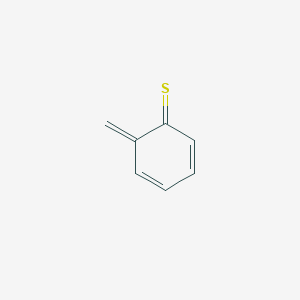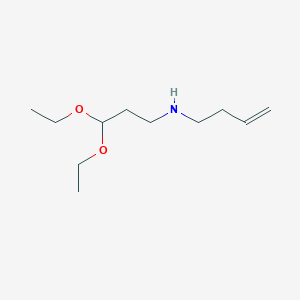
N-(3,3-Diethoxypropyl)but-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-Diethoxypropyl)but-3-en-1-amine is an organic compound with the molecular formula C11H23NO2. It is characterized by the presence of an amine group attached to a but-3-en-1-yl chain, which is further substituted with a 3,3-diethoxypropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diethoxypropyl)but-3-en-1-amine typically involves the reaction of but-3-en-1-amine with 3,3-diethoxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,3-Diethoxypropyl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amines or amides.
Applications De Recherche Scientifique
N-(3,3-Diethoxypropyl)but-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N-(3,3-Diethoxypropyl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,3-Diethoxypropyl)-3,3-diethoxy-1-propanamine
- 1-Amino-3,3-diethoxypropane
Uniqueness
N-(3,3-Diethoxypropyl)but-3-en-1-amine is unique due to its combination of a but-3-en-1-yl chain and a 3,3-diethoxypropyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
59067-08-2 |
|---|---|
Formule moléculaire |
C11H23NO2 |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
N-(3,3-diethoxypropyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H23NO2/c1-4-7-9-12-10-8-11(13-5-2)14-6-3/h4,11-12H,1,5-10H2,2-3H3 |
Clé InChI |
CLWUPXWCJDNYSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCNCCC=C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)
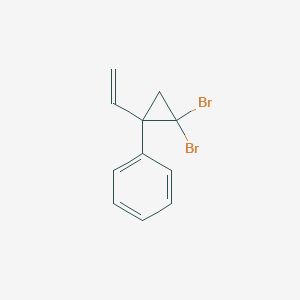
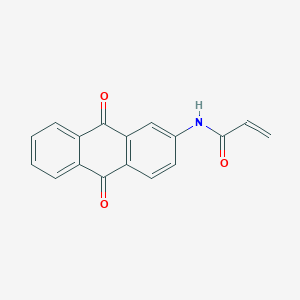
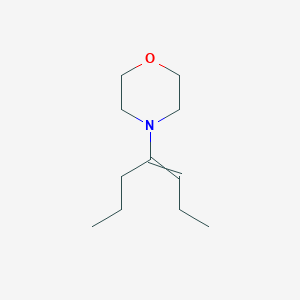
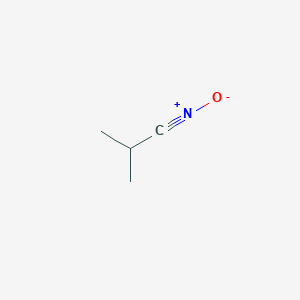
![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
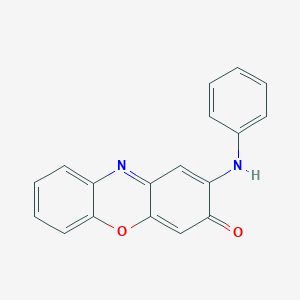
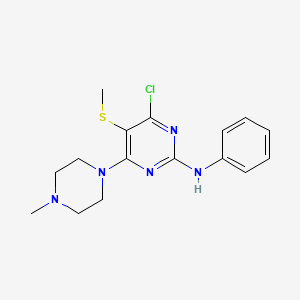
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
